REACTION_CXSMILES
|
N1(C2CCCCCC2)CCCCCC1.[N:15]1([CH:23]2[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]CC1>>[CH:23]1([CH:30]2[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24]2)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][NH:15]1
|
Name
|
1-azabicycloheptyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCCC1)C1CCCCCC1
|
Name
|
1-azabicyclooctyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(CCCCCCC1)C1CCCCCCC1
|
Name
|
tricyclic ring
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NCCCCC1)C1CCCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |